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molecular formula C12H10O5S2 B8761319 4-(4-Methoxybenzoyl)thiophene-2-sulfonic acid CAS No. 118976-96-8

4-(4-Methoxybenzoyl)thiophene-2-sulfonic acid

Cat. No. B8761319
M. Wt: 298.3 g/mol
InChI Key: NVYMDAUAAXJNMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04914111

Procedure details

9.7 g (0.05 mol) of product from Step A was dissolved in 75 ml CH2Cl2 and cooled to -10° C. Then, 15.3 g (0.15 mol) acetic anhydride was added dropwise followed by the dropwise addition of 5.9 g (0.06 mol) concentrated sulfuric acid. The resulting mixture was stirred at room temperature overnight.
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step Two
Quantity
5.9 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:15]=[CH:14][C:6]([C:7]([C:9]2[CH:13]=[CH:12][S:11][CH:10]=2)=[O:8])=[CH:5][CH:4]=1.C(OC(=O)C)(=O)C.[S:23](=O)(=[O:26])([OH:25])[OH:24]>C(Cl)Cl>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([C:7]([C:9]2[CH:13]=[C:12]([S:23]([OH:26])(=[O:25])=[O:24])[S:11][CH:10]=2)=[O:8])=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
9.7 g
Type
reactant
Smiles
COC1=CC=C(C(=O)C2=CSC=C2)C=C1
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
15.3 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
5.9 g
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COC1=CC=C(C(=O)C=2C=C(SC2)S(=O)(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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